Zastaprazan

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

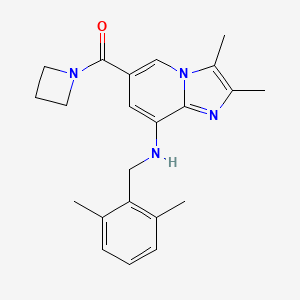

IUPAC Name |

azetidin-1-yl-[8-[(2,6-dimethylphenyl)methylamino]-2,3-dimethylimidazo[1,2-a]pyridin-6-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O/c1-14-7-5-8-15(2)19(14)12-23-20-11-18(22(27)25-9-6-10-25)13-26-17(4)16(3)24-21(20)26/h5,7-8,11,13,23H,6,9-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQFUBYYZYQTOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)N4CCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2133852-18-1 | |

| Record name | Zastaprazan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2133852181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZASTAPRAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9S9KZX5MD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zastaprazan Citrate: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zastaprazan citrate is a next-generation potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related gastrointestinal disorders.[1] It functions by directly inhibiting the gastric H+/K+-ATPase, the proton pump responsible for the final step of gastric acid secretion.[2][3] This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action: Potassium-Competitive Acid Blockade

This compound is a potent, selective, and reversible inhibitor of the gastric H+/K+-ATPase.[4] Unlike proton pump inhibitors (PPIs) which require acid activation and form covalent bonds with the proton pump, this compound acts through a distinct mechanism.[5] It competes with potassium ions (K+) for binding to the H+/K+-ATPase, thereby preventing the conformational changes necessary for proton translocation into the gastric lumen.[4][5] This direct and competitive inhibition allows for a rapid onset of action and sustained suppression of gastric acid secretion.[1]

The key features of this compound's mechanism of action include:

-

Direct Inhibition: this compound binds directly to the proton pump without the need for activation in an acidic environment.[1]

-

Potassium Competition: It competitively blocks the binding of K+ to the enzyme, a critical step in the proton pumping process.[5]

-

Rapid Onset: The direct and reversible binding allows for a faster onset of acid suppression compared to traditional PPIs.[1]

-

Sustained Effect: this compound provides potent and prolonged inhibition of gastric acid secretion.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies on this compound citrate.

Table 1: Preclinical In Vitro and In Vivo Efficacy

| Parameter | Value | Species/Model | Reference |

| IC50 (H+/K+-ATPase Inhibition) | 16.7 nM | Porcine gastric microsomes | ProbeChem |

| Selectivity (vs. Na+/K+-ATPase) | >400-fold | ProbeChem | |

| Inhibition of Gastric Acid Secretion | Effective at 2 mg/kg | Pylorus-ligated rats | ProbeChem |

| ED50 (Reflux Esophagitis) | 0.53 mg/kg | Rat model | ProbeChem |

| Comparative Potency | ~2.5 times more potent than vonoprazan | Animal models | [4] |

Table 2: Pharmacodynamics in Healthy Volunteers

| Dose | % Time Gastric pH > 4 (24h) | Active Comparator (Esomeprazole 40 mg) | Reference |

| This compound 20 mg | 85.19% | 72.06% | [3][6] |

| This compound 40 mg | 91.84% | 72.06% | [3][6] |

Table 3: Clinical Efficacy in Erosive Esophagitis (Phase 3 Trial)

| Endpoint | This compound 20 mg | Esomeprazole 40 mg | P-value | Reference |

| Cumulative Healing Rate (Week 8) | 97.92% (141/144) | 94.93% (131/138) | P = 0.178 | |

| Healing Rate (Week 4) | 95.14% (137/144) | 87.68% (121/138) | P = 0.026 |

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol outlines the general procedure for assessing the inhibitory activity of this compound on the gastric proton pump.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against H+/K+-ATPase.

Materials:

-

Lyophilized porcine gastric microsomes (source of H+/K+-ATPase)

-

This compound citrate

-

Assay buffer (e.g., Tris-HCl)

-

ATP (Adenosine triphosphate)

-

Potassium chloride (KCl)

-

Reagents for detecting inorganic phosphate (Pi) released from ATP hydrolysis (e.g., malachite green-based reagent)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Reconstitute lyophilized porcine gastric microsomes in an appropriate buffer.

-

Incubation: Pre-incubate the enzyme preparation with varying concentrations of this compound citrate for a defined period at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding ATP to the mixture. The reaction is typically carried out in the presence of Mg2+ and K+.

-

Reaction Termination: Stop the reaction after a specific time by adding a quenching solution (e.g., trichloroacetic acid).

-

Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released during the reaction using a colorimetric method, such as the malachite green assay. The absorbance is read using a microplate reader.

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of this compound concentration. The IC50 value is determined by fitting the data to a suitable dose-response curve.

Pylorus-Ligated Rat Model for Gastric Acid Secretion

This in vivo model is used to evaluate the effect of this compound on basal gastric acid secretion.

Objective: To assess the inhibitory effect of this compound on gastric acid accumulation in a rat model.

Procedure:

-

Animal Preparation: Wistar rats are fasted for 24 hours with free access to water.

-

Anesthesia and Surgery: The rats are anesthetized, and a midline abdominal incision is made to expose the stomach. The pylorus (the opening from the stomach into the small intestine) is carefully ligated with a suture to prevent the passage of gastric contents.

-

Drug Administration: this compound or vehicle is administered, typically via oral gavage or intraduodenal injection.

-

Incubation Period: The animals are allowed to recover for a specific period (e.g., 4 hours) during which gastric acid accumulates in the stomach.

-

Sample Collection: After the incubation period, the rats are euthanized, and the esophagus is clamped. The stomach is removed, and the gastric contents are collected.

-

Analysis: The volume of the gastric juice is measured, and the total acidity is determined by titration with a standard base (e.g., 0.01 N NaOH). The pH of the gastric content is also measured.

Surgically Induced Reflux Esophagitis Rat Model

This model is employed to evaluate the protective effect of this compound against esophageal mucosal damage caused by gastric acid reflux.

Objective: To determine the efficacy of this compound in preventing or healing esophageal lesions in a rat model of reflux esophagitis.

Procedure:

-

Model Induction: Reflux esophagitis is surgically induced in rats. A common method involves ligating the transitional region between the forestomach and the glandular portion of the stomach and wrapping the duodenum near the pylorus. This procedure leads to the reflux of gastric contents into the esophagus.

-

Drug Treatment: this compound or a vehicle is administered to the animals daily for a specified duration.

-

Evaluation of Esophageal Damage: At the end of the treatment period, the animals are euthanized, and the esophagus is removed. The severity of esophageal lesions is assessed macroscopically and histopathologically. A scoring system is often used to quantify the extent of the damage.

Clinical Trial for Pharmacodynamics and Efficacy

The following outlines the general methodology of a clinical trial designed to assess the pharmacodynamics and efficacy of this compound.

Study Design: A randomized, double-blind, active-controlled, multicenter study.

Participants: Patients with endoscopically confirmed erosive esophagitis.

Intervention:

-

Test Group: this compound citrate (e.g., 20 mg once daily)

-

Control Group: Active comparator, such as esomeprazole (e.g., 40 mg once daily)

Primary Endpoint: Cumulative healing rate of erosive esophagitis at week 8, confirmed by endoscopy.

Secondary Endpoints:

-

Healing rate at week 4.

-

Symptom relief (e.g., heartburn resolution).

-

Safety and tolerability.

Pharmacodynamic Assessment (in a subset of participants or in separate healthy volunteer studies):

-

24-Hour Intragastric pH Monitoring: A pH probe is inserted through the nose into the stomach to continuously measure the intragastric pH over a 24-hour period. Key parameters analyzed include the percentage of time the pH remains above a certain threshold (e.g., pH > 4).

-

Serum Gastrin Levels: Blood samples are collected to measure serum gastrin concentrations, a hormone that can be affected by changes in gastric acidity.

Visualizations

Signaling Pathway and Mechanism of Action

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. merckmanuals.com [merckmanuals.com]

- 5. An improved surgical procedure to establish a gastroesophageal reflux model with a high incidence of Barrett's esophagus in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

Zastaprazan (JP-1366): A Technical Guide for Researchers

For Research Use Only. Not for human or veterinary use.

Introduction

Zastaprazan, also known by its development code JP-1366, is a novel and potent small molecule inhibitor of the gastric H+/K+-ATPase, commonly known as the proton pump.[1][2] It belongs to the class of potassium-competitive acid blockers (P-CABs), which represent a significant advancement in the management of acid-related gastrointestinal disorders.[1][3] Unlike traditional proton pump inhibitors (PPIs) that require acidic activation and bind irreversibly, this compound acts via a distinct mechanism, offering rapid, potent, and sustained suppression of gastric acid secretion.[2][3] This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a synthetic organic compound with a complex heterocyclic structure.

Table 1: Chemical Identifiers and Properties of this compound (JP-1366)

| Property | Value | Reference |

| IUPAC Name | (azetidin-1-yl)(8-{[(2,6-dimethylphenyl)methyl]amino}-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)methanone | [4] |

| Synonyms | JP-1366, Jaqbo, OCN-101 | [1][4][5] |

| CAS Number | 2133852-18-1 | [4] |

| Chemical Formula | C22H26N4O | [4] |

| Molecular Weight | 362.47 g/mol | [3] |

| Exact Mass | 362.2107 g/mol | [4] |

| SMILES | CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)N4CCC4 | [4] |

| InChI Key | FEQFUBYYZYQTOJ-UHFFFAOYSA-N | [4] |

Table 2: Physicochemical Properties of this compound (JP-1366)

| Property | Value | Reference |

| logP (Computed) | 4.4 (XLogP3) | |

| Solubility | DMSO: 33.33 mg/mL (91.95 mM) with ultrasonic assistance. Soluble at ≥ 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. | [4][6] |

| pKa | Experimental data not publicly available. For a similar P-CAB, tegoprazan, the pKa is 5.2. | [7] |

| Appearance | Solid powder | [4] |

Mechanism of Action: Potassium-Competitive Acid Blockade

This compound exerts its acid-suppressing effect by directly inhibiting the H+/K+-ATPase in gastric parietal cells. This enzyme is the final step in the pathway of gastric acid secretion, responsible for exchanging intracellular hydrogen ions (H+) for extracellular potassium ions (K+).

The mechanism of action of this compound involves:

-

Direct and Reversible Binding: Unlike PPIs, this compound does not require activation by acid. It binds directly to the H+/K+-ATPase in a reversible manner.

-

Potassium Competition: this compound competitively inhibits the binding of potassium ions to the enzyme's K+-binding site. This blockade prevents the conformational change necessary for the translocation of H+ ions into the gastric lumen, thereby halting acid secretion.

Preclinical Pharmacology

In vitro and in vivo preclinical studies have demonstrated the potent and selective inhibitory activity of this compound.

Table 3: In Vitro and In Vivo Preclinical Data for this compound (JP-1366)

| Parameter | Species/Model | Value | Reference |

| IC50 (H+/K+-ATPase) | Not Specified | 16.7 nM | |

| Selectivity | Not Specified | >400-fold selective for H+/K+-ATPase over Na+/K+-ATPase | |

| ED50 | Rat Reflux Esophagitis Model | 0.53 mg/kg | |

| Gastric Acid Inhibition | Pylorus-Ligated Rat Model | Significant inhibition at 2 mg/kg |

Clinical Pharmacology

Clinical trials in healthy subjects and patients with acid-related diseases have characterized the pharmacokinetic and pharmacodynamic profile of this compound.

Table 4: Pharmacokinetic Parameters of this compound in Healthy Subjects (Multiple Doses)

| Parameter | Value | Reference |

| Time to Maximum Plasma Concentration (Tmax) | 0.5 - 2.0 hours | [8] |

| Terminal Half-life (t1/2) | 7 - 10 hours | [8] |

| Dose Proportionality | Exhibited at doses of 5 to 40 mg | [8] |

Table 5: Pharmacodynamic and Clinical Efficacy of this compound

| Parameter | Study Population | Dosage | Result | Reference |

| % Time Gastric pH > 4 (24h) | Healthy Subjects | 20 mg | 85.19% | |

| % Time Gastric pH > 4 (24h) | Healthy Subjects | 40 mg | 91.84% | |

| % Time Gastric pH > 4 (24h) (Comparator) | Healthy Subjects | Esomeprazole 40 mg | 72.06% | |

| Cumulative Healing Rate (Week 4) | Erosive Esophagitis Patients | 20 mg | 95.14% | |

| Cumulative Healing Rate (Week 8) | Erosive Esophagitis Patients | 20 mg | 97.92% |

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound on the H+/K+-ATPase enzyme, typically isolated from porcine or rabbit gastric microsomes.

Methodology:

-

Preparation of Gastric Microsomes: Gastric microsomes rich in H+/K+-ATPase are prepared from porcine or rabbit gastric mucosa by differential centrifugation.

-

Assay Reaction: The reaction mixture contains buffer, MgCl2, KCl, and the prepared gastric microsomes.

-

Inhibition Studies: this compound at various concentrations is pre-incubated with the reaction mixture before the addition of ATP to start the reaction.

-

Measurement of ATPase Activity: The enzymatic activity is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is typically done using a colorimetric method, such as the Malachite Green assay.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Pylorus-Ligated Rat Model

This model is used to evaluate the antisecretory activity of compounds in vivo.

Methodology:

-

Animal Preparation: Male rats are fasted for 18-24 hours with free access to water to ensure an empty stomach.

-

Surgical Procedure: Under anesthesia, a midline incision is made in the abdomen, and the pyloric end of the stomach is ligated with a non-absorbable suture.

-

Drug Administration: this compound or the vehicle is administered orally or intraduodenally immediately after pylorus ligation.

-

Gastric Juice Collection: After a predetermined period (e.g., 4 hours), the animals are euthanized, and the esophagus is clamped. The stomach is removed, and the gastric contents are collected.

-

Analysis: The volume of the gastric juice is measured, and the pH is determined. The total acid output is quantified by titrating the gastric juice with a standardized solution of sodium hydroxide (NaOH).

In Vivo Reflux Esophagitis Rat Model

This model is used to assess the protective effects of compounds against esophageal mucosal injury caused by gastric acid reflux.

Methodology:

-

Animal Preparation and Surgery: Similar to the pylorus ligation model, rats are anesthetized. Both the pylorus and the limiting ridge (the junction between the forestomach and the glandular stomach) are ligated. This procedure leads to the reflux of gastric contents into the esophagus.

-

Drug Administration: this compound or a vehicle is typically administered orally for a set period before and/or after the surgical procedure.

-

Evaluation of Esophageal Injury: After a specified duration (e.g., several hours to days), the animals are euthanized, and the esophagus is removed. The severity of the esophageal lesions is scored macroscopically based on the area and severity of inflammation and ulceration. Histopathological examination can also be performed to assess the microscopic changes in the esophageal mucosa.

-

Data Analysis: The efficacy of this compound is determined by comparing the lesion scores of the treated group with the vehicle control group. The ED50, the dose that produces 50% of the maximal protective effect, can be calculated.

Conclusion

This compound (JP-1366) is a promising potassium-competitive acid blocker with a rapid onset of action and potent, durable suppression of gastric acid. Its distinct mechanism of action and favorable pharmacokinetic and pharmacodynamic profiles, demonstrated in both preclinical and clinical studies, position it as a significant therapeutic agent for acid-related disorders. This technical guide provides a comprehensive summary of its chemical properties and biological activities to aid researchers in their further investigation and development of this novel compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. JP‐1366: A novel and potent potassium‐competitive acid blocker that is effective in the treatment of acid‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. glpbio.com [glpbio.com]

- 7. In Vitro Metabolism and Transport Characteristics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Population pharmacokinetic analysis of this compound (JP‐1366), a novel potassium‐competitive acid blocker, in patients and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro and In Vivo Studies of Zastaprazan

Introduction

Zastaprazan (also known as JP-1366) is a novel, potent, and selective potassium-competitive acid blocker (P-CAB).[1][2][3][4] It is being developed for the treatment of acid-related gastrointestinal disorders such as erosive esophagitis and gastric ulcers.[1][5][6] Unlike traditional proton pump inhibitors (PPIs), this compound competitively and reversibly inhibits the gastric H+/K+-ATPase (proton pump), leading to a rapid, potent, and sustained suppression of gastric acid secretion.[4][7][8][9] This guide provides a comprehensive overview of the key in vitro and in vivo studies that have characterized the metabolism, transport, pharmacokinetics, pharmacodynamics, and clinical efficacy of this compound.

I. In Vitro Studies

In vitro studies have been crucial in elucidating the fundamental metabolic and transport characteristics of this compound, as well as its mechanism of action at the molecular level.

Metabolism and Metabolite Identification

Studies using hepatocytes from various species and human liver microsomes have shown that this compound is extensively metabolized.[10][11] It is highly metabolized in human, dog, and mouse hepatocytes and moderately metabolized in rat and monkey hepatocytes.[7][11]

-

Metabolizing Enzymes: The primary enzymes responsible for the metabolism of this compound are Cytochrome P450 (CYP) 3A4 and CYP3A5.[1][10][11][12] Other enzymes, including CYP1A2, 2C8, 2C9, 2C19, and 2D6, play minor roles.[10][11] This is a key advantage over many PPIs, as this compound's metabolism is not significantly influenced by CYP2C19 genetic polymorphisms.[1][13][14]

-

Metabolites: A total of 18 phase I metabolites and 5 phase II metabolites have been identified.[7][10][11] The metabolic pathways include N-dearylation, hydroxylation, dihydroxylation, and glucuronidation.[10][11] UDP-glucuronosyltransferase (UGT) 2B7 and UGT2B17 are responsible for the glucuronidation of the M1 metabolite to M15.[10][11]

Table 1: Summary of In Vitro Metabolism of this compound

| Parameter | Finding | Reference |

| Primary Metabolizing Enzymes | CYP3A4 and CYP3A5 | [1][10][11][12] |

| Minor Metabolizing Enzymes | CYP1A2, 2C8, 2C9, 2C19, 2D6 | [10][11] |

| Glucuronidation Enzymes | UGT2B7, UGT2B17 (for M1 metabolite) | [10][11] |

| Identified Metabolites | 18 Phase I, 5 Phase II | [7][10][11] |

| Metabolic Rate | High in human, dog, mouse hepatocytes; Moderate in rat, monkey | [7][11] |

Drug Transport Characteristics

In vitro assays indicate that drug transporters are likely to have a minimal impact on the overall pharmacokinetics of this compound.

-

Substrate Potential: this compound and its active metabolite M1 were found not to be substrates for several key drug transporters, including OCT1/2, OAT1/3, OATP1B1/1B3, MATE1/2K, and BCRP.[11]

-

P-glycoprotein (P-gp) Interaction: While this compound itself is not a P-gp substrate, its M1 metabolite did show substrate specificity for P-gp.[10][11][15]

Experimental Protocols: In Vitro

-

Metabolic Stability and Metabolite Identification: this compound (1 µM or 10 µM) was incubated with cryopreserved hepatocytes from humans, dogs, monkeys, mice, and rats at 37°C. Samples were collected at various time points, and the remaining parent drug and formed metabolites were analyzed using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[16]

-

CYP Enzyme Phenotyping: To identify the specific CYP enzymes involved, this compound was incubated with human liver microsomes in the presence of a panel of CYP-selective chemical inhibitors or through immuno-inhibition experiments using specific anti-CYP antibodies (e.g., anti-CYP3A4).[11][15]

-

Transporter Substrate Assessment: Transporter studies were conducted using membrane vesicles or cell lines overexpressing specific transporters (e.g., P-gp, BCRP, OATPs). The transport of this compound and its metabolites across the cell membranes was measured to determine if they are substrates.[11]

Visualization: this compound Metabolic Pathway

Caption: Simplified metabolic pathway of this compound.

II. In Vivo and Clinical Studies

In vivo preclinical and clinical studies have confirmed the promising profile of this compound, demonstrating its pharmacokinetic, pharmacodynamic, and safety characteristics in living systems.

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound has been evaluated in healthy volunteers and patients with GERD.[1][17]

-

Absorption and Distribution: this compound is rapidly absorbed following oral administration, with the time to reach maximum plasma concentration (Tmax) ranging from 0.5 to 2.0 hours.[1]

-

Dose Proportionality: It exhibits dose-proportional pharmacokinetics at single doses from 5 mg to 60 mg and multiple doses from 5 to 40 mg.[1][15]

-

Elimination: The terminal half-life (t1/2) after multiple doses is approximately 7-10 hours in healthy volunteers.[1] Renal excretion is not a primary elimination pathway.[1]

-

Food Effect: Administration with a high-fat meal decreases the peak plasma concentration (Cmax) but increases the overall systemic exposure (AUC).[8][18]

-

Population PK Modeling: In a study involving both healthy volunteers and GERD patients, the plasma PK of this compound was well-described by a two-compartment model with first-order elimination.[13] While GERD patients showed slightly lower apparent clearance, the effect was not deemed clinically significant.[13]

Table 2: Summary of this compound Pharmacokinetic Parameters in Healthy Volunteers

| PK Parameter | Value | Condition | Reference |

| Tmax (Time to Cmax) | 0.5 - 2.0 hours | Multiple Doses | [1] |

| t1/2 (Half-life) | 7 - 10 hours | Multiple Doses (5-40 mg) | [1] |

| Dose Proportionality | Yes | 5 - 40 mg | [1][15] |

| Food Effect (High-Fat Meal) | ↓ Cmax, ↑ AUC | Single Dose | [8][18] |

Pharmacodynamics (PD) and Efficacy

This compound demonstrates rapid, potent, and dose-dependent suppression of gastric acid.

-

Acid Suppression: The relationship between this compound exposure and gastric pH is well-described by a sigmoid Emax model.[1][7] In healthy subjects, this compound at doses of 20 mg and 40 mg showed a percentage of time with intragastric pH > 4 that was similar to or greater than that of 40 mg of esomeprazole, a standard PPI.[2][14]

-

Clinical Efficacy (Erosive Esophagitis): A Phase 3 clinical trial compared this compound 20 mg daily with esomeprazole 40 mg daily for up to 8 weeks in patients with erosive esophagitis.[19]

Table 3: Pharmacodynamic and Efficacy Data for this compound

| Parameter | This compound 20 mg | This compound 40 mg | Esomeprazole 40 mg | Reference |

| % Time Gastric pH > 4 | 85.19% | 91.84% | 72.06% | [2][14] |

| EE Healing Rate (Week 4) | 95.14% | - | 87.68% | [19] |

| EE Healing Rate (Week 8) | 97.92% | - | 94.93% | [19] |

Safety and Tolerability

Across clinical trials, this compound has been shown to be safe and well-tolerated.

-

No clinically significant changes in safety parameters, including assessments for hepatotoxicity, were observed in studies with single oral doses up to 60 mg and multiple oral doses up to 40 mg.[2][14][20]

-

Serum gastrin levels were observed to increase during treatment, a predictable effect of potent acid suppression, but they decreased after treatment cessation.[19]

Experimental Protocols: In Vivo / Clinical

-

Phase 1 Ascending Dose Study: A randomized, open-label, placebo- and active-controlled, single and multiple ascending dose trial was conducted in healthy male subjects.[2][14] Pharmacodynamics were assessed by continuous 24-hour intragastric pH monitoring and serum gastrin measurements. Pharmacokinetics were evaluated from serial blood and urine samples.[2][21] Pharmacogenomic analysis was also performed to evaluate the influence of genetic variants.[2][14]

-

Phase 3 Erosive Esophagitis Study: A multicenter, randomized, double-blind, non-inferiority clinical study was conducted.[19] Patients with endoscopically confirmed erosive esophagitis were randomized to receive either this compound 20 mg or esomeprazole 40 mg once daily for up to 8 weeks. The primary endpoint was the cumulative healing rate at week 8, confirmed by endoscopy.[19]

Visualizations: Experimental Workflow and PK/PD Relationship

References

- 1. Population pharmacokinetic analysis of this compound (JP‐1366), a novel potassium‐competitive acid blocker, in patients and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Randomised clinical trial: Safety, tolerability, pharmacodynamics and pharmacokinetics of this compound (JP-1366), a novel potassium-competitive acid blocker, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Randomised clinical trial: Safety, tolerability, pharmacodynamics and pharmacokinetics of this compound (JP‐1366), a novel potassium‐competitive acid blocker, in healthy subjects | Semantic Scholar [semanticscholar.org]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. pryzm.ozmosi.com [pryzm.ozmosi.com]

- 7. In Vitro Metabolism and Transport Characteristics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 11. In Vitro Metabolism and Transport Characteristics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. This compound associated with rapid and potent suppression of gastric acid secretion [medicaldialogues.in]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. snu.elsevierpure.com [snu.elsevierpure.com]

- 18. Clinical pharmacokinetics of potassium competitive acid blockers: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Randomized, Double-Blind, Active-Controlled Phase 3 Study to Evaluate Efficacy and Safety of this compound Compared With Esomeprazole in Erosive Esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mims.com [mims.com]

- 21. snu.elsevierpure.com [snu.elsevierpure.com]

Zastaprazan: A Technical Guide to In Vitro Metabolism and Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of Zastaprazan (JP-1366), a novel potassium-competitive acid blocker (P-CAB). It details the metabolic pathways, identifies the key enzymes involved, and presents the experimental protocols used for metabolite identification and characterization, offering valuable insights for drug development professionals.

Executive Summary

This compound undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP3A5 playing the most significant roles. In vitro studies in human hepatocytes have identified a total of 23 metabolites, comprising 18 phase I and 5 phase II metabolites. The primary metabolic pathways include N-dearylation, hydroxylation, dihydroxylation, and glucuronidation. Unlike many proton pump inhibitors, this compound's metabolism is not significantly affected by CYP2C19 polymorphisms. This guide synthesizes the available data on this compound's biotransformation, providing detailed experimental methodologies and quantitative data to support further research and development.

Metabolic Pathways and Metabolite Profile

This compound is subject to a variety of metabolic reactions, leading to a diverse range of metabolites. The identified biotransformation pathways are summarized below.

Phase I Metabolism

Phase I metabolism of this compound involves several oxidative and hydrolytic reactions:

-

Hydroxylation: Formation of M1, M19, M21.

-

Dihydroxylation: Formation of M7, M8, M14, M22.

-

Trihydroxylation: Formation of M13, M18.

-

Hydroxylation and Reduction: Formation of M20.

-

Dihydroxylation and Reduction: Formation of M9, M16.

-

N-dearylation: Formation of M6.

-

N-dearylation combined with oxidation:

-

N-dearylation and Hydroxylation (M3, M4).

-

N-dearylation and Dihydroxylation (M5).

-

N-dearylation and Trihydroxylation (M2).

-

Phase II Metabolism

Phase II metabolism involves the conjugation of phase I metabolites:

-

Glucuronidation: M1 undergoes glucuronidation to form M15, a reaction catalyzed by UGT2B7 and UGT2B17. M11 is also a hydroxylation and glucuronidation product.[1][2][3]

-

Sulfation: Formation of M17 (hydroxylation and sulfation) and M10, M12 (dihydroxylation and sulfation).[1][2]

The following diagram illustrates the principal metabolic pathways of this compound.

Quantitative Metabolic Data

The following tables summarize the quantitative data from in vitro metabolism studies of this compound.

Metabolic Stability of this compound in Hepatocytes

This compound's metabolic stability varies across species. It is highly metabolized in human, dog, and mouse hepatocytes, while showing moderate metabolism in rat and monkey hepatocytes.[1]

| Species | Intrinsic Clearance (CLint, µL/min/10^6 cells) | Half-life (t1/2, min) | Hepatic Extraction Ratio (HER) | Classification |

| Human | 196.3 | 14.1 | 0.79 | High |

| Dog | 240.2 | 11.5 | 0.83 | High |

| Monkey | 146.4 | 18.9 | 0.72 | Moderate |

| Mouse | 258.1 | 10.7 | 0.84 | High |

| Rat | 139.7 | 19.8 | 0.71 | Moderate |

Data adapted from Lee et al., 2024.[1]

Formation Rates of this compound Metabolites by Recombinant CYP Isozymes

The formation rates of various metabolites were measured after incubating this compound with specific human cDNA-expressed CYP isozymes. CYP3A4 and CYP3A5 were the primary enzymes responsible for the formation of most metabolites.[4]

| Metabolite | Formation Pathway | Major Forming CYP Isozymes | Formation Rate (pmol/mg protein/min) by CYP3A4 | Formation Rate (pmol/mg protein/min) by CYP3A5 |

| M1 | Hydroxylation | CYP3A4, CYP3A5 | ~150 | ~120 |

| M3 | N-dearylation, Hydroxylation | CYP3A4, CYP3A5 | ~25 | ~20 |

| M4 | N-dearylation, Hydroxylation | CYP3A4, CYP3A5 | ~20 | ~15 |

| M6 | N-dearylation | CYP3A4, CYP3A5 | ~110 | ~90 |

| M8 | Dihydroxylation | CYP3A4, CYP3A5 | ~40 | ~35 |

| M9 | Dihydroxylation, Reduction | CYP3A4, CYP3A5 | ~15 | ~10 |

| M13 | Trihydroxylation | CYP3A4, CYP3A5 | ~20 | ~15 |

| M14 | Dihydroxylation | CYP3A4, CYP3A5 | ~30 | ~25 |

| M16 | Dihydroxylation, Reduction | CYP3A4, CYP3A5 | ~10 | ~8 |

| M18 | Trihydroxylation | CYP3A4, CYP3A5 | ~12 | ~10 |

| M19 | Hydroxylation | CYP3A4, CYP3A5 | ~25 | ~20 |

| M21 | Hydroxylation | CYP3A4, CYP3A5 | ~80 | ~70 |

| M22 | Dihydroxylation | CYP3A4, CYP3A5 | ~18 | ~15 |

Approximate values interpreted from graphical data in Lee et al., 2024.[4] Minor contributions from CYP1A2, 2C8, 2C9, 2C19, and 2D6 were also observed for some metabolites.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of metabolism studies. The following sections outline the protocols used for this compound's in vitro metabolic profiling.

Metabolic Stability in Hepatocytes

Objective: To determine the rate of this compound metabolism in hepatocytes from different species.

-

Hepatocyte Preparation: Cryopreserved hepatocytes (human, dog, monkey, mouse, rat) are thawed in a 37°C water bath.

-

Cell Suspension: The cells are suspended in incubation medium to a final concentration of 0.5 x 10^6 viable cells/mL.

-

Incubation:

-

Hepatocyte suspensions are pre-incubated at 37°C for 5 minutes.

-

This compound is added to a final concentration of 1 µM to initiate the reaction.

-

Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

-

-

Reaction Termination: The reaction is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., SN-38-Glucuronide).[1]

-

Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analysis: The concentration of the remaining this compound is quantified using a validated LC-MS/MS method.[1]

Metabolite Identification in Human Hepatocytes

Objective: To identify the metabolites of this compound formed in human hepatocytes.

-

Incubation:

-

A suspension of pooled human hepatocytes (0.5 x 10^6 cells/mL) is prepared.

-

This compound (10 µM) is added to the hepatocyte suspension.

-

The mixture is incubated for 60 minutes at 37°C in a CO2 incubator.[4]

-

-

Reaction Termination and Extraction: The reaction is quenched with two volumes of cold acetonitrile.

-

Sample Processing: The sample is vortexed and centrifuged. The supernatant is evaporated to dryness and then reconstituted in a suitable solvent for injection.

-

Analysis: Metabolites are identified using high-resolution LC-MS/MS (e.g., Q-Exactive Orbitrap mass spectrometer). Full MS scans and data-dependent MS/MS scans are performed to determine the accurate mass and fragmentation patterns of potential metabolites.[1]

CYP Reaction Phenotyping

Objective: To identify the specific CYP isozymes responsible for this compound metabolism.

-

Reaction Mixture Preparation:

-

A reaction mixture is prepared containing 50 mM potassium phosphate buffer (pH 7.4), 250 mM magnesium chloride, and human cDNA-expressed CYP isozymes (e.g., CYPs 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, and 3A5) at a final concentration of 4 pmol.[1]

-

-

Incubation:

-

This compound (5 µM) is added to the reaction mixture.

-

The reaction is initiated by adding an NADPH-generating system.

-

The mixture is incubated for 30 minutes at 37°C.[4]

-

-

Reaction Termination: The reaction is stopped by adding cold acetonitrile.

-

Analysis: The formation of metabolites is monitored by LC-MS/MS to determine the activity of each CYP isozyme.[4]

Analytical Methodology: LC-MS/MS

The identification and quantification of this compound and its metabolites are performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Chromatographic Conditions

-

LC System: Nexera X2 (Shimadzu) or equivalent.[1]

-

Column: ACQUITY UPLC HSS T3 (1.8 µm, 100 × 2.1 mm).[1]

-

Mobile Phase A: 0.1% formic acid in 5% acetonitrile.[1]

-

Mobile Phase B: 0.1% formic acid in 95% acetonitrile.[1]

-

Gradient Elution: A typical gradient runs from 4% to 95% mobile phase B over approximately 40 minutes to ensure separation of all metabolites.[1]

-

Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry Conditions

-

Mass Spectrometer: Q-Exactive Orbitrap mass spectrometer (Thermo Scientific) or a triple quadrupole instrument for quantification.[1]

-

Ionization Mode: Positive-ion electrospray ionization (ESI).[1]

-

Scan Mode: Full MS scan with data-dependent MS/MS for metabolite identification. Selected reaction monitoring (SRM) is used for quantification.[1]

-

Key Parameters: Capillary temperature (350°C), sheath gas flow rate (40 units), and auxiliary gas flow rate (10 units).[1]

The following workflow diagram illustrates the general process for this compound metabolite identification.

Conclusion

This compound is extensively metabolized in vitro, primarily through CYP3A4 and CYP3A5-mediated oxidation, followed by Phase II conjugation. A total of 23 metabolites have been characterized, with hydroxylation and N-dearylation being key initial transformation steps. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists in the field of drug metabolism and pharmacokinetics, facilitating further studies and supporting the ongoing development of this compound as a therapeutic agent. The lack of significant CYP2C19 involvement is a notable feature, potentially indicating a lower risk of certain drug-drug interactions compared to other acid suppressants.

References

Zastaprazan's Effect on Gastric Acid Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zastaprazan (JP-1366) is a next-generation potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related gastrointestinal disorders.[1][2] As a P-CAB, this compound offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs), leading to a rapid, potent, and sustained suppression of gastric acid secretion.[1][3] This technical guide provides an in-depth overview of this compound's core pharmacology, focusing on its effects on gastric acid secretion, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Mechanism of Action

This compound functions by directly and competitively binding to the gastric H+/K+-ATPase (proton pump) in parietal cells, the final step in the gastric acid secretion pathway.[1] Unlike PPIs, which require activation in an acidic environment and form covalent bonds with the proton pump, this compound's binding is reversible and does not depend on the secretory state of the parietal cell.[4][5] This allows for a faster onset of action and more consistent control of intragastric pH.[1] The metabolism of this compound is primarily mediated by CYP3A4/3A5 and is not significantly affected by CYP2C19 genetic polymorphisms, which can influence the efficacy of many PPIs.[4][6]

Signaling Pathway of Gastric Acid Secretion and this compound's Point of Intervention

The regulation of gastric acid secretion is a complex process involving neural, hormonal, and paracrine signaling pathways that converge on the parietal cell. The following diagram illustrates these pathways and the point at which this compound exerts its inhibitory effect.

References

- 1. Randomized, Double-Blind, Active-Controlled Phase 3 Study to Evaluate Efficacy and Safety of this compound Compared With Esomeprazole in Erosive Esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound associated with rapid and potent suppression of gastric acid secretion [medicaldialogues.in]

- 4. In Vitro Metabolism and Transport Characteristics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JP‐1366: A novel and potent potassium‐competitive acid blocker that is effective in the treatment of acid‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Population pharmacokinetic analysis of this compound (JP‐1366), a novel potassium‐competitive acid blocker, in patients and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Zastaprazan in Cultured Gastric Parietal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zastaprazan is a potent and selective potassium-competitive acid blocker (P-CAB) that inhibits gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in gastric parietal cells.[1][2][3][4] Unlike proton pump inhibitors (PPIs), which require acidic activation and bind covalently to the proton pump, this compound binds reversibly and competitively with potassium ions, leading to a rapid onset of action and sustained inhibition of gastric acid secretion.[1][5][6] These application notes provide a comprehensive overview of the in vitro use of this compound, with a focus on its application in cultured gastric parietal cells for studying its mechanism of action and efficacy.

Mechanism of Action

This compound functions by directly targeting the H+/K+ ATPase enzyme located in the parietal cells of the stomach lining.[1] This enzyme is crucial for the secretion of hydrochloric acid (HCl) into the gastric lumen.[1] By competitively inhibiting the potassium-binding site of the proton pump, this compound effectively blocks the exchange of intracellular H+ for extracellular K+, thereby reducing gastric acid secretion.[1][7] This mechanism does not require an acidic environment for activation, allowing for a more direct and rapid inhibition compared to traditional PPIs.[8]

Data Presentation

In Vitro Inhibition of H+/K+-ATPase by P-CABs

The following table summarizes the in vitro inhibitory activity of this compound and other P-CABs against H+/K+-ATPase from various species. This data is essential for determining appropriate experimental concentrations.

| Compound | Enzyme Source | IC50 (µM) | Inhibition Type | Reference |

| This compound | Not specified in publicly available data | Not specified | Potassium-Competitive | [1] |

| Tegoprazan | Porcine | 0.29 | Potassium-Competitive, Reversible | [5][6] |

| Tegoprazan | Canine | 0.52 | Potassium-Competitive, Reversible | [5][6] |

| Tegoprazan | Human | 0.47 | Potassium-Competitive, Reversible | [5][6][9] |

| Vonoprazan | Porcine | 0.019 (19 nM) | Potassium-Competitive | [10] |

Note: Specific IC50 values for this compound in cultured parietal cells are not yet publicly available and would need to be determined empirically.

Experimental Protocols

Protocol 1: Isolation and Culture of Rabbit Gastric Parietal Cells

This protocol describes a standard method for isolating and culturing primary gastric parietal cells, which can then be used to study the effects of this compound.

Materials:

-

New Zealand White rabbits

-

Collagenase Type IV

-

Pronase E

-

DMEM/F12 medium supplemented with 20 mM HEPES, 10% fetal bovine serum, 1% penicillin-streptomycin

-

Percoll

-

Histamine, Carbachol, or other secretagogues

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

Procedure:

-

Euthanize a rabbit according to approved institutional animal care and use committee protocols.

-

Excise the stomach and wash the gastric mucosa with ice-cold saline.

-

Separate the mucosa from the underlying muscle layers and mince it into small pieces.

-

Digest the minced tissue with a solution of Collagenase Type IV and Pronase E in DMEM/F12 medium at 37°C with gentle agitation.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Wash the cells by centrifugation and resuspend them in DMEM/F12 medium.

-

Enrich for parietal cells using a Percoll density gradient.

-

Collect the parietal cell-rich fraction and wash to remove Percoll.

-

Culture the isolated parietal cells on collagen-coated plates in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO2.

-

Allow the cells to adhere and recover for 24-48 hours before initiating experiments.

Protocol 2: Measurement of Acid Secretion using [14C]-Aminopyrine Uptake Assay

This assay indirectly measures acid accumulation in the acidic canaliculi of parietal cells.

Materials:

-

Cultured gastric parietal cells (from Protocol 1)

-

[14C]-Aminopyrine

-

Histamine or other secretagogues

-

This compound

-

Scintillation fluid and counter

Procedure:

-

Plate cultured parietal cells in 24-well plates.

-

Pre-incubate the cells with varying concentrations of this compound for a predetermined time (e.g., 30 minutes).

-

Add [14C]-Aminopyrine to each well.

-

Stimulate acid secretion by adding a secretagogue like histamine.

-

Incubate for 30-60 minutes at 37°C.

-

Wash the cells with ice-cold buffer to remove extracellular [14C]-Aminopyrine.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the aminopyrine uptake ratio as an index of acid secretion.

-

Determine the dose-response curve and IC50 value for this compound's inhibition of stimulated acid secretion.

Protocol 3: H+/K+-ATPase Activity Assay in Isolated Gastric Vesicles

This protocol directly measures the enzymatic activity of the proton pump.

Materials:

-

Isolated gastric vesicles (prepared from homogenized gastric mucosa)

-

ATP

-

Potassium chloride (KCl)

-

Valinomycin

-

This compound

-

Phosphate assay reagents

Procedure:

-

Prepare H+/K+-ATPase-rich vesicles from gastric mucosa by differential centrifugation.

-

Pre-incubate the vesicles with various concentrations of this compound in a potassium-free buffer.

-

Initiate the ATPase reaction by adding ATP and KCl in the presence of the K+ ionophore valinomycin.

-

Incubate the reaction mixture at 37°C for a specific time.

-

Stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric assay.

-

Determine the inhibitory effect of this compound on H+/K+-ATPase activity and calculate the IC50.

Visualization of Signaling Pathways and Workflows

References

- 1. What is the mechanism of this compound citrate? [synapse.patsnap.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 3. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. History and Pharmacological Mechanism of Gastric Acid-suppressive Drugs [helicojournal.org]

- 8. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of pharmacokinetic characteristics of two Tegoprazan (CJ-12420) formulations in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vonoprazan: MarKed Competition for PPIs? - PMC [pmc.ncbi.nlm.nih.gov]

Zastaprazan Administration in Rat Models of GERD: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and efficacy of Zastaprazan (also known as JP-1366), a novel potassium-competitive acid blocker (P-CAB), in surgically induced rat models of gastroesophageal reflux disease (GERD). The provided protocols are based on established methodologies and findings from preclinical research to guide the design and execution of similar studies.

Introduction

Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms and complications. Rat models of GERD are crucial for the preclinical evaluation of new therapeutic agents. This compound is a potent P-CAB that competitively inhibits the H+/K+-ATPase proton pump in gastric parietal cells, thereby reducing gastric acid secretion.[1][2][3] Preclinical studies in rat models have demonstrated its efficacy in mitigating esophageal damage caused by acid reflux.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in rat models of GERD.

Table 1: Dose-Dependent Inhibition of Esophageal Lesions by this compound in a Rat Model of Reflux Esophagitis

| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Esophageal Lesions (%) |

| This compound | 0.25 | 16.3 |

| 0.5 | 42.2 | |

| 1.0 | 82.9 | |

| 2.0 | 100 | |

| Vonoprazan (TAK-438) | 0.5 | 16.7 |

| 1.0 | 38.3 | |

| 2.0 | 96.0 | |

| Vehicle | - | 0 |

Data from Ku et al., 2023.[4]

Table 2: Median Effective Dose (ED50) for Inhibition of Esophageal Injury

| Compound | ED50 (mg/kg) |

| This compound (JP-1366) | 0.53 |

| Vonoprazan (TAK-438) | 1.2 |

Data from Ku et al., 2023.[4]

Experimental Protocols

Induction of Chronic Acid Reflux Esophagitis in Rats

This protocol describes a widely used surgical method to induce chronic acid reflux esophagitis in rats, which involves ligation of the limiting ridge between the forestomach and the glandular portion, and partial obstruction of the duodenum.[1][3]

Materials:

-

Male Sprague-Dawley rats (or other appropriate strain)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scissors, forceps, needle holders)

-

Suture material (e.g., 2-0 silk, 5-0 nylon)

-

18Fr Nélaton catheter

-

Heating pad

-

Povidone-iodine solution

-

Sterile saline

Procedure:

-

Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).

-

Shave the abdominal area and disinfect with povidone-iodine solution.

-

Make a midline laparotomy incision to expose the stomach and duodenum.

-

Carefully ligate the transitional region between the forestomach and the glandular portion (limiting ridge) with a 2-0 silk thread.[3]

-

Wrap a small piece (approximately 2 mm wide) of an 18Fr Nélaton catheter around the duodenum near the pyloric ring to create a partial obstruction.[1]

-

Secure the catheter in place by suturing it to the serosa of the pylorus with 5-0 nylon thread.[1]

-

Close the abdominal wall and skin with appropriate suture material.

-

Provide postoperative care, including analgesics and monitoring for recovery.

This compound Administration

Formulation and Administration:

-

Vehicle: While the specific vehicle used in the key this compound study was not explicitly stated, a common and appropriate vehicle for oral gavage of powdered substances in rats is 0.5% carboxymethylcellulose (CMC) in deionized water.[5]

-

Preparation: Prepare a homogenous suspension of this compound powder in the chosen vehicle at the desired concentrations (e.g., 0.25, 0.5, 1.0, and 2.0 mg/mL for a 1 mL/kg dosing volume).

-

Administration: Administer the this compound suspension or vehicle control to the rats via oral gavage using a suitable gavage needle. In the study by Ku et al. (2023), the compounds were administered one hour before the surgical induction of reflux esophagitis.[4]

Assessment of Esophagitis

Macroscopic Evaluation:

-

At the end of the study period (e.g., 5 hours post-ligation as in the acute model), euthanize the rats.[4]

-

Carefully dissect and remove the esophagus.

-

Open the esophagus longitudinally and gently rinse with sterile saline.

-

Examine the esophageal mucosa for the presence of lesions (e.g., erosions, ulcers, redness).

-

The area of esophageal lesions can be measured and expressed as a percentage of the total esophageal area.

Histological Evaluation:

-

Fix the esophageal tissue in 10% neutral buffered formalin.

-

Process the tissue for paraffin embedding and sectioning.

-

Stain the sections with hematoxylin and eosin (H&E).

-

Examine the slides under a microscope to assess the severity of esophagitis.

Histological Scoring System (A Recommended General System):

A standardized scoring system should be used to quantify the histological changes. The following is a general system that can be adapted, assessing key features of reflux esophagitis:

-

Epithelial Hyperplasia:

-

0: Normal thickness

-

1: Mild thickening

-

2: Moderate thickening

-

3: Marked thickening

-

-

Elongation of Lamina Propria Papillae:

-

0: Normal length

-

1: Mild elongation

-

2: Moderate elongation

-

3: Marked elongation, extending deep into the epithelium

-

-

Inflammatory Cell Infiltration:

-

0: No or minimal inflammatory cells

-

1: Mild infiltration

-

2: Moderate infiltration

-

3: Severe infiltration, possibly with lymphoid aggregates

-

Each parameter is scored, and a total histological score can be calculated for each animal.

Visualizations

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound:

References

- 1. What is the mechanism of this compound citrate? [synapse.patsnap.com]

- 2. Population pharmacokinetic analysis of this compound (JP‐1366), a novel potassium‐competitive acid blocker, in patients and healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JP‐1366: A novel and potent potassium‐competitive acid blocker that is effective in the treatment of acid‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GEO Accession viewer [ncbi.nlm.nih.gov]

Zastaprazan: Application Notes and Protocols for High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zastaprazan is a potent and selective potassium-competitive acid blocker (P-CAB) that inhibits the gastric H+/K+-ATPase (proton pump).[1][2][3] As the final step in the gastric acid secretion pathway, the H+/K+-ATPase represents a key therapeutic target for acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. Unlike traditional proton pump inhibitors (PPIs), this compound's mechanism of action is reversible and involves competition with potassium ions, leading to a rapid onset of action.[4] These characteristics make this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel inhibitors of the proton pump.

These application notes provide a comprehensive overview of the use of this compound in HTS assays, including detailed protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows.

Signaling Pathway of this compound Action

This compound directly inhibits the H+/K+-ATPase, which is located in the secretory canaliculi of gastric parietal cells. This enzyme actively transports H+ ions out of the parietal cell in exchange for K+ ions, a process powered by the hydrolysis of ATP. This compound competitively binds to the potassium-binding site of the enzyme, thereby preventing the conformational changes necessary for proton translocation and effectively blocking gastric acid secretion.

References

- 1. This compound (JP-1366) | Gastric H+/K+-ATPase inhibitor | Probechem Biochemicals [probechem.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 4. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Zastaprazan in Ex Vivo Gastric Tissue Preparations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Zastaprazan (also known as JP-1366), a potent and selective potassium-competitive acid blocker (P-CAB), in ex vivo gastric tissue models. This document outlines the mechanism of action, summarizes key preclinical data, and provides detailed protocols for assessing the efficacy of this compound in isolated gastric glands and Ussing chamber systems.

Introduction to this compound

This compound is a next-generation acid suppressant that directly inhibits the gastric H+,K+-ATPase (proton pump) in a potassium-competitive manner.[1] Unlike proton pump inhibitors (PPIs), which require acid activation and bind irreversibly, this compound offers a rapid onset of action and reversible inhibition.[1] Preclinical studies have demonstrated its potent and dose-dependent suppression of gastric acid secretion.[2] While extensive clinical data is available, this document focuses on its application in ex vivo research models, which are crucial for mechanistic studies and preclinical drug development.

Mechanism of Action

This compound competitively inhibits the binding of potassium ions (K+) to the H+,K+-ATPase on the luminal surface of gastric parietal cells. This is the final step in the secretion of gastric acid. By blocking this ion exchange, this compound effectively reduces the secretion of H+ ions into the gastric lumen, leading to an increase in gastric pH.[2]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound at the parietal cell proton pump.

Quantitative Data

While specific data from ex vivo gastric tissue preparations are not extensively published, preclinical in vivo and in vitro studies provide valuable insights into the potency and efficacy of this compound.

| Parameter | Value | Species/Model | Reference |

| H+,K+-ATPase Inhibition (IC50) | 16.7 nM | Not Specified | [3] |

| Inhibition of Gastric Acid Secretion | 95% at 2 mg/kg | Histamine-treated pylorus-ligated rats | [2] |

| GERD Lesion Inhibition (ED50) | 0.53 mg/kg | Reflux esophagitis rat model | [3] |

Experimental Protocols

The following protocols are generalized for the evaluation of P-CABs like this compound in common ex vivo gastric tissue models. Researchers should optimize concentrations based on the known IC50 and the specific experimental conditions.

Isolated Rabbit Gastric Gland Acid Secretion Assay

This assay provides a functional measure of acid secretion from isolated gastric glands, which can be quantified using the accumulation of a weak base like [¹⁴C]aminopyrine.

Experimental Workflow for Isolated Gastric Gland Assay

Caption: Workflow for assessing this compound in isolated gastric glands.

Materials:

-

New Zealand White rabbit

-

Collagenase (Type I)

-

Hanks' Balanced Salt Solution (HBSS)

-

HEPES buffer

-

Bovine Serum Albumin (BSA)

-

Histamine

-

[¹⁴C]aminopyrine

-

This compound (dissolved in appropriate vehicle, e.g., DMSO)

-

Scintillation fluid and counter

Procedure:

-

Gland Isolation:

-

Humanely euthanize a rabbit and excise the stomach.

-

Open the stomach along the lesser curvature and wash the contents with cold saline.

-

Separate the gastric mucosa from the muscle layer.

-

Mince the mucosa and digest with collagenase in a shaking water bath until glands are liberated.

-

Wash the isolated glands several times by centrifugation to remove collagenase and cellular debris.

-

-

Acid Secretion Assay:

-

Resuspend the gastric glands in a suitable buffer (e.g., HEPES-buffered HBSS) containing BSA.

-

Pre-incubate aliquots of the gland suspension with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

-

Initiate the acid secretion by adding a stimulant (e.g., histamine, 100 µM) and [¹⁴C]aminopyrine.

-

Incubate for a further period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by placing the tubes on ice and centrifuging to pellet the glands.

-

Aspirate the supernatant and lyse the gland pellet.

-

Measure the radioactivity in the lysate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the aminopyrine ratio (concentration in intragastric space / concentration in medium).

-

Plot the percentage inhibition of aminopyrine uptake against the concentration of this compound to determine the IC50 value.

-

Ussing Chamber Assay for Gastric Mucosa

The Ussing chamber allows for the study of ion transport across an intact sheet of gastric mucosa, providing a more physiologically relevant model.

Experimental Setup for Ussing Chamber Assay

Caption: Ussing chamber setup for measuring acid secretion.

Materials:

-

Animal model (e.g., rat, rabbit)

-

Ussing chamber system

-

Ringer's solution

-

Histamine

-

This compound

-

pH-stat titration system

-

Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

-

Tissue Preparation:

-

Euthanize the animal and excise the stomach.

-

Isolate a section of the gastric fundus and remove the muscle layers to obtain a sheet of gastric mucosa.

-

-

Ussing Chamber Mounting:

-

Mount the gastric mucosa between the two halves of the Ussing chamber, separating the mucosal and serosal sides.

-

Fill both chambers with oxygenated Ringer's solution maintained at 37°C.

-

-

Measurement of Acid Secretion:

-

Allow the tissue to equilibrate.

-

Add a stimulant such as histamine to the serosal side to induce acid secretion.

-

On the mucosal side, use a pH-stat system to maintain a constant pH (e.g., pH 5.0) by titrating with a weak base (e.g., NaOH). The rate of titrant addition is equivalent to the rate of H+ secretion.

-

Once a stable baseline of acid secretion is established, add this compound to the mucosal side in a cumulative, concentration-dependent manner.

-

Record the inhibition of the H+ secretion rate at each concentration.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the histamine-stimulated acid secretion for each concentration of this compound.

-

Construct a dose-response curve and determine the IC50 value.

-

Expected Outcomes and Troubleshooting

-

Potency: Based on its mechanism and preclinical data, this compound is expected to show potent inhibition of acid secretion in both isolated gastric glands and Ussing chamber models. The IC50 values should be in the nanomolar to low micromolar range.

-

Rapid Onset: The inhibitory effect of this compound should be observed shortly after its addition to the experimental system, reflecting its direct action on the proton pump.

-

Troubleshooting:

-

Low Acid Secretion: Ensure the viability of the gastric glands or mucosa. Check the concentration and activity of the stimulant (e.g., histamine).

-

High Variability: Variability between tissue preparations is common. Use a sufficient number of replicates and appropriate statistical analysis. Ensure consistent tissue handling and experimental conditions.

-

Drug Solubility: Ensure this compound is fully dissolved in the vehicle and that the final vehicle concentration does not affect the tissue preparation.

-

Conclusion

This compound is a potent inhibitor of gastric acid secretion with a rapid onset of action. The ex vivo models described in these application notes, including the isolated gastric gland and Ussing chamber assays, are valuable tools for characterizing the pharmacological effects of this compound and other P-CABs at the tissue level. These protocols provide a framework for researchers to investigate the mechanism and efficacy of this compound in a controlled laboratory setting.

References

- 1. The Ussing Chamber Assay to Study Drug Metabolism and Transport in the Human Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JP‐1366: A novel and potent potassium‐competitive acid blocker that is effective in the treatment of acid‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of [14C]aminopyrine uptake in rat isolated gastric mucosal cells by two classes of psychotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Efficacy Studies of Zastaprazan

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of Zastaprazan, a novel potassium-competitive acid blocker (P-CAB). This compound offers a promising therapeutic option for acid-related gastrointestinal disorders due to its potent, rapid, and sustained inhibition of gastric acid secretion.

Introduction to this compound

This compound (also known as JP-1366) is a next-generation acid suppressant that functions by reversibly binding to the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby inhibiting gastric acid production.[1] Unlike proton pump inhibitors (PPIs), this compound's mechanism is not dependent on an acidic environment for activation, leading to a faster onset of action.[2] Preclinical and clinical studies have demonstrated its potential for superior efficacy in managing conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[3][4]

Mechanism of Action Signaling Pathway

This compound directly inhibits the final step in the gastric acid secretion pathway. By competitively blocking the potassium-binding site of the H+/K+-ATPase, it prevents the exchange of intracellular H+ for extracellular K+, effectively halting acid secretion into the gastric lumen.

Caption: Mechanism of action of this compound in a gastric parietal cell.

In Vivo Efficacy Study Protocol: Reflux Esophagitis Model

This protocol outlines a method for evaluating the in vivo efficacy of this compound in a surgically induced reflux esophagitis rat model.

Animal Model

-

Species: Female Wistar rats (250-280g) are recommended.[5]

-

Acclimatization: Animals should be acclimatized for at least one week prior to the experiment under standard laboratory conditions (22 ± 3°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to standard chow and water.[5]

-

Model Induction: Chronic acid reflux esophagitis will be induced using the cardiomyotomy plus external pyloric ligation method, which has been shown to have a high success rate and good animal survival.[5][6]

Experimental Design and Groups

A minimum of four groups are recommended:

| Group | Description | Treatment |

| 1 | Sham-Operated Control | Vehicle (e.g., 0.5% carboxymethyl cellulose) |

| 2 | Reflux Esophagitis (RE) + Vehicle | Vehicle |

| 3 | RE + this compound | This compound (e.g., 0.5, 1, 2 mg/kg, p.o.) |

| 4 | RE + Positive Control | Esomeprazole (e.g., 30 mg/kg, p.o.) |

Dosing is based on preclinical data for this compound (JP-1366) showing an ED50 of 0.53 mg/kg in a reflux esophagitis model.[1] Doses for the positive control can be based on literature values for similar models.[3]

**3. Experimental Workflow

Caption: Experimental workflow for the in vivo efficacy study of this compound.

Detailed Experimental Procedures

4.1. Induction of Reflux Esophagitis

-

Anesthetize the rats (e.g., with isoflurane).

-

Make a midline laparotomy incision to expose the stomach and esophagus.

-

Perform a cardiomyotomy by making a longitudinal incision through the serosa and muscularis of the lower esophageal sphincter, leaving the mucosa intact.

-

Induce pyloric insufficiency by placing a ligature around the pylorus.[5]

-

Suture the abdominal incision.

-

Provide appropriate post-operative care, including analgesics.

4.2. Drug Administration

-

Prepare this compound and the positive control (e.g., esomeprazole) in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Administer the respective treatments orally (p.o.) once daily for the duration of the study (e.g., 7 days), starting 24 hours after the surgical procedure.

4.3. Endpoint Evaluation

At the end of the treatment period (e.g., on day 8), perform the following procedures:

-

Gastric pH Measurement:

-

Anesthetize the animals.

-

Make an incision in the stomach wall and measure the pH of the gastric contents using a calibrated pH meter.[7]

-

-

Macroscopic Evaluation of Esophageal Lesions:

-

Euthanize the animals and carefully dissect the esophagus.

-

Open the esophagus longitudinally and score the severity of the lesions based on a standardized scoring system (see table below).

-

-

Histopathological Analysis:

Data Presentation and Analysis

Table 1: Macroscopic Esophageal Lesion Scoring

| Score | Description |

| 0 | No visible lesions |

| 1 | Mild hyperemia or a few small erosions |

| 2 | Moderate hyperemia, multiple small erosions, or one large erosion |

| 3 | Severe hyperemia, extensive erosions, or ulceration |

| 4 | Very severe ulceration, thickening of the esophageal wall |

Table 2: Summary of Expected Quantitative Data

| Group | Treatment | Gastric pH (mean ± SD) | Macroscopic Lesion Score (mean ± SD) | Histopathological Score (mean ± SD) |

| 1 | Sham-Operated Control | ~6.5-7.0 | 0 | 0 |

| 2 | RE + Vehicle | ~2.0-3.5 | 3-4 | High |

| 3 | RE + this compound (low dose) | Moderately Elevated | Reduced | Moderately Reduced |

| 4 | RE + this compound (high dose) | Significantly Elevated | Significantly Reduced | Significantly Reduced |

| 5 | RE + Esomeprazole | Elevated | Reduced | Reduced |

Note: The values in Table 2 are hypothetical and serve as an example of how to present the collected data. Actual results will vary based on experimental conditions.

Statistical Analysis:

Data should be analyzed using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups with the vehicle control group. A p-value of <0.05 is typically considered statistically significant.

Conclusion

This detailed protocol provides a robust framework for evaluating the in vivo efficacy of this compound in a clinically relevant animal model of reflux esophagitis. The use of standardized scoring systems and multiple endpoint measurements will ensure the generation of high-quality, reproducible data for assessing the therapeutic potential of this novel P-CAB.

References

- 1. | BioWorld [bioworld.com]

- 2. Efficacy and safety of tegoprazan in the treatment of gastroesophageal reflux disease: A protocol for meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Tegoprazan, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JP‐1366: A novel and potent potassium‐competitive acid blocker that is effective in the treatment of acid‐related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison and evaluation of acid reflux esophagitis animal models [imrpress.com]

- 6. article.imrpress.com [article.imrpress.com]